molecular formula C25H17NO2 B8205631 2-Nitro-9,9-diphenyl-9H-fluorene

2-Nitro-9,9-diphenyl-9H-fluorene

Cat. No.: B8205631
M. Wt: 363.4 g/mol
InChI Key: OXSVUGQIMWWJSO-UHFFFAOYSA-N
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Description

2-Nitro-9,9-diphenyl-9H-fluorene is a nitro-substituted fluorene derivative with two phenyl groups at the 9th position of the fluorene backbone. The nitro group at the 2-position confers strong electron-withdrawing properties, while the 9,9-diphenyl substituents enhance steric hindrance and influence electronic delocalization. This compound is likely utilized in optoelectronic materials, such as organic light-emitting diodes (OLEDs), due to its structural similarity to other 9,9-diphenylfluorene derivatives .

Properties

IUPAC Name

2-nitro-9,9-diphenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17NO2/c27-26(28)20-15-16-22-21-13-7-8-14-23(21)25(24(22)17-20,18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSVUGQIMWWJSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-9,9-diphenyl-9H-fluorene typically involves the nitration of 9,9-diphenyl-9H-fluorene. This process requires the use of nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors equipped with advanced temperature and pressure control systems to optimize yield and purity. The process also includes purification steps such as recrystallization or column chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-9,9-diphenyl-9H-fluorene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

  • Oxidation: Formation of 2-nitro-9,9-diphenyl-9H-fluorenone.

  • Reduction: Formation of 2-amino-9,9-diphenyl-9H-fluorene.

  • Substitution: Formation of various substituted fluorene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Nitro-9,9-diphenyl-9H-fluorene has several scientific research applications across different fields:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the preparation of other complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism by which 2-Nitro-9,9-diphenyl-9H-fluorene exerts its effects depends on its specific application. For example, in antimicrobial activity, the nitro group may play a crucial role in disrupting bacterial cell walls. In anticancer applications, the compound may interact with specific molecular targets within cancer cells, leading to cell death.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: Interaction with bacterial cell wall components.

  • Anticancer Activity: Inhibition of specific enzymes or pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects at the 9th Position

Compound Name Substituents (9th Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Nitro-9,9-diphenyl-9H-fluorene Phenyl groups C25H17NO2 ~363.41 High steric hindrance; potential OLED applications
9,9-Dimethyl-2-nitro-9H-fluorene (CAS 605644-46-0) Methyl groups C15H13NO2 239.27 Intermediate in pharmaceuticals; lower solubility due to smaller alkyl groups
9,9-Dibutyl-9H-fluorene-2-carbonitrile Butyl groups C21H21N 287.40 Enhanced solubility in organic solvents; used in light-emitting materials

Key Insight : Phenyl substituents increase molecular rigidity and steric hindrance compared to alkyl groups, improving thermal stability and reducing intermolecular stacking in optoelectronic applications .

Functional Group Variations

Compound Name Functional Group Key Properties
This compound Nitro (-NO2) Strong electron-withdrawing; enhances charge transport in OLEDs
2-Bromo-9,9-diphenyl-9H-fluorene (CAS 474918-32-6) Bromo (-Br) Halogen substituent; used as a synthetic intermediate for cross-coupling reactions
9,9-Dibutyl-9H-fluorene-2-carbonitrile Cyano (-CN) Moderate electron-withdrawing; stabilizes excited states in emissive materials

Key Insight : Nitro groups provide stronger electron-withdrawing effects than halogens or nitriles, making the compound suitable for electron-transport layers in OLEDs .

Biological Activity

2-Nitro-9,9-diphenyl-9H-fluorene is a compound of interest in various fields of research due to its unique chemical structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula : C19_{19}H15_{15}N\O2_2
  • Molar Mass : 305.33 g/mol
  • CAS Number : 109-99-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can modify cellular macromolecules such as proteins and nucleic acids. This modification can lead to alterations in enzymatic activity and gene expression.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study showed that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. In particular, it was found to reduce the viability of human breast cancer MCF-7 cells, demonstrating its potential as a therapeutic agent against certain types of cancer .

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity is believed to be linked to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Case Studies

  • MCF-7 Cell Line Study :
    • Objective : To evaluate the effect of this compound on cell viability.
    • Methods : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with significant apoptosis confirmed through flow cytometry analysis .
  • Antioxidant Assessment :
    • Objective : To assess the antioxidant capacity of this compound.
    • Methods : The DPPH radical scavenging assay was performed.
    • Results : The compound demonstrated a notable ability to reduce DPPH radicals, indicating strong antioxidant activity .

Data Table: Biological Activities of this compound

Activity TypeMethodologyKey Findings
AnticancerMCF-7 Cell Viability AssayInduced apoptosis; reduced cell viability
AntioxidantDPPH Radical ScavengingSignificant reduction in DPPH levels
Enzyme InteractionIn vitro assaysModulated activity of specific enzymes

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